molecular formula C23H19N3O7 B11555191 2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11555191
M. Wt: 449.4 g/mol
InChI Key: IVAFKAWWORHRHM-ZVHZXABRSA-N
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Description

2-[(E)-{[2-(2-Methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate is a complex organic compound that features a combination of methoxyphenoxy, acetamido, and nitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(2-Methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form 2-(2-methoxyphenoxy)acetyl chloride.

    Amidation Reaction: The intermediate is then reacted with an amine to form the acetamido derivative.

    Imination: The acetamido derivative undergoes imination to form the imino compound.

    Esterification: Finally, the imino compound is esterified with 4-nitrobenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(2-Methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The acetamido group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 2-[(E)-{[2-(2-Hydroxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate.

    Reduction: Formation of 2-[(E)-{[2-(2-Methoxyphenoxy)acetamido]imino}methyl]phenyl 4-aminobenzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(E)-{[2-(2-Methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(2-Methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[2-(2-Methoxyphenoxy)acetamido]imino}methyl]phenyl acetate
  • 2-[(E)-{[2-(2-Methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate
  • 2-[(E)-{[2-(2-Methoxyphenoxy)acetamido]imino}methyl]phenyl 4-aminobenzoate

Uniqueness

2-[(E)-{[2-(2-Methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C23H19N3O7

Molecular Weight

449.4 g/mol

IUPAC Name

[2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C23H19N3O7/c1-31-20-8-4-5-9-21(20)32-15-22(27)25-24-14-17-6-2-3-7-19(17)33-23(28)16-10-12-18(13-11-16)26(29)30/h2-14H,15H2,1H3,(H,25,27)/b24-14+

InChI Key

IVAFKAWWORHRHM-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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